Scientific Field: Bioprocess Engineering
Summary of Application: 7-Bromo-l-tryptophan is produced through a fermentative process using the bacterium Corynebacterium glutamicum. This process is a green alternative to more hazardous chemical routes.
Methods of Application: The fermentative process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation.
Results: The fermentative production of 7-Bromo-l-tryptophan was scaled up to a working volume of 2 L and operated in batch and fed-batch mode.
Scientific Field: Microbiotechnology
Summary of Application: 7-Bromo-l-tryptophan is one of the many aromatic compounds produced in the tryptophan metabolic pathway.
Methods of Application: The biosynthesis method combines metabolic engineering with synthetic biology and system biology.
Scientific Field: Pharmaceutical Industry
Summary of Application: 7-Bromo-l-tryptophan is used in the production of the 20S-proteasome inhibitor TMC-95A.
Methods of Application: The production of TMC-95A involves a halogenation reaction of tryptophan, which is catalyzed by RebF/RebH to generate 7-chloro-tryptophan.
7-Bromo-l-tryptophan is a halogenated derivative of the amino acid l-tryptophan, characterized by the presence of a bromine atom at the 7-position of its indole ring. This compound has the molecular formula and is recognized for its unique properties that arise from the bromination, which enhances its reactivity compared to other tryptophan derivatives. The compound plays a significant role in various bio
The biological activity of 7-bromo-l-tryptophan is primarily associated with its inhibitory effects on specific enzymes. Notably, it acts as an inhibitor of anthranilate phosphoribosyltransferase, reducing the enzyme's activity at concentrations around 0.03 g/L. Additionally, it has been shown to inhibit various activities of the 20S proteasome in eukaryotic cells, affecting cellular processes related to protein degradation .
Furthermore, studies indicate that high doses of l-tryptophan derivatives may lead to adverse effects such as tremors and nausea in humans.
The synthesis of 7-bromo-l-tryptophan can be achieved through both enzymatic and chemical methods:
7-Bromo-l-tryptophan has several notable applications:
Interaction studies highlight 7-bromo-l-tryptophan's role as an enzyme inhibitor. For example, its interaction with anthranilate phosphoribosyltransferase demonstrates how bromination can modulate enzyme activity, providing insights into drug design and development strategies targeting similar pathways . Moreover, comparative studies with other halogenated tryptophans have shown differences in reactivity and inhibitory potency based on the halogen substituent used (e.g., chlorine vs. bromine) .
Several compounds are structurally and functionally similar to 7-bromo-l-tryptophan. Here are some notable examples:
Compound Name | Halogen Position | Biological Activity | Unique Features |
---|---|---|---|
7-Chloro-l-tryptophan | 7 | Less reactive than 7-bromo variant | Preferred for certain enzymatic reactions due to size |
5-Bromo-l-tryptophan | 5 | Inhibitory effects on different enzymes | Different binding affinity compared to 7-bromo |
L-Tryptophan | None | Precursor for serotonin synthesis | Basic structure without halogenation |
6-Bromo-l-tryptophan | 6 | Similar enzyme interactions | Distinct reactivity profile |
The uniqueness of 7-bromo-l-tryptophan lies in its enhanced reactivity due to bromination at the indole ring's 7-position. This modification allows it to participate effectively in palladium-catalyzed reactions and provides distinct biological activities compared to its non-brominated counterparts or other halogenated derivatives. Its specific interactions with enzymes also make it a valuable compound for biochemical research and potential therapeutic applications .